4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Vue d'ensemble

Description

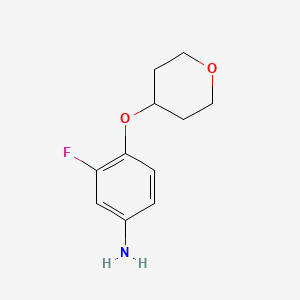

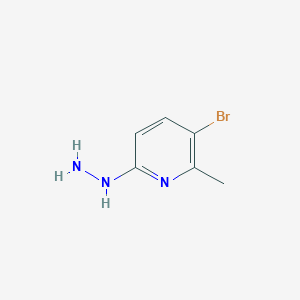

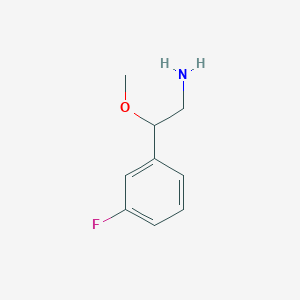

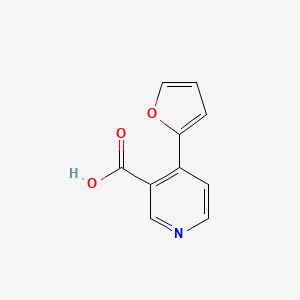

This compound is a derivative of thiazol-2-amine, which is a heterocyclic compound containing a thiazole ring (a ring of three carbon atoms, one nitrogen atom, and one sulfur atom) attached to an amine group. The 4-bromophenyl group and the N-methyl group are substituents on the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, and a methylated amine. The bromine atom on the phenyl ring is likely to be a significant site of reactivity .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly increase its boiling point .Applications De Recherche Scientifique

Medicine: Antimicrobial and Antiproliferative Agent

This compound has been studied for its potential as an antimicrobial and antiproliferative agent . Its derivatives have shown promising activity against bacterial and fungal species, as well as cancer cell lines like human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these derivatives can bind effectively to receptors, indicating potential for drug development.

Agriculture: Antimicrobial Applications

In agriculture, derivatives of this compound have been evaluated for their antimicrobial action against various pathogens . This is crucial for protecting crops from bacterial and fungal diseases, which can significantly impact yield and quality.

Material Science: Supramolecular Chemistry

The compound’s derivatives are of interest in material science for their ability to form supramolecular structures through hydrogen bonding . These structures are important for developing new materials with specific mechanical, optical, or electronic properties.

Environmental Science: Persistent Organic Pollutants Analysis

Derivatives of 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide are used in the analysis of persistent organic pollutants . These pollutants are a concern due to their longevity in the environment and potential to bioaccumulate, making their detection and analysis vital.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound is used in studies related to enzyme inhibition . Understanding how these compounds interact with enzymes can lead to the development of new treatments for diseases where enzyme regulation is a factor.

Pharmacology: Alzheimer’s Disease Treatment

Pharmacologically, certain derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease . They have shown activity against acetylcholinesterase, an enzyme target for managing the disease’s symptoms.

Mécanisme D'action

Target of Action

Similar compounds have been known to target histamine h1 receptors .

Mode of Action

For instance, brompheniramine, a compound with a similar structure, is known to act as an antagonist of the H1 histamine receptors . This means it binds to these receptors and inhibits their activity, which can lead to a decrease in symptoms associated with allergies and the common cold .

Biochemical Pathways

Based on its potential interaction with histamine h1 receptors, it may influence pathways related to immune response and inflammation .

Result of Action

Based on the known effects of similar compounds, it may lead to a reduction in symptoms associated with allergies and the common cold, such as runny nose, itchy eyes, watery eyes, and sneezing .

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S.BrH/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7;/h2-6H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVKJHYMWFWMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=C(C=C2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)